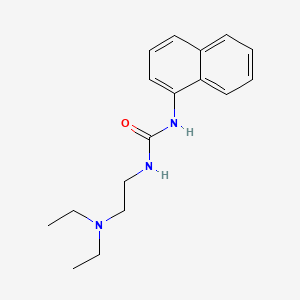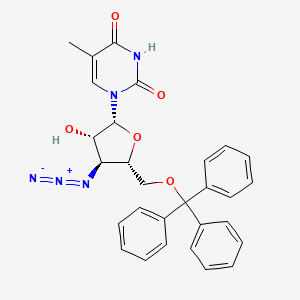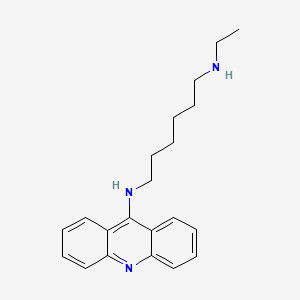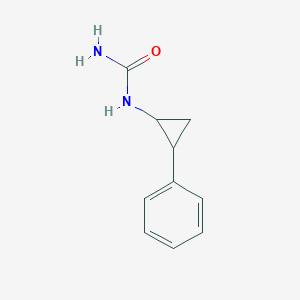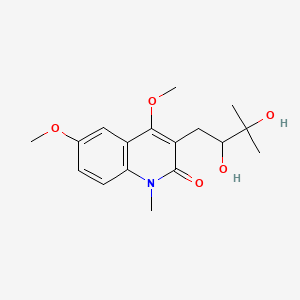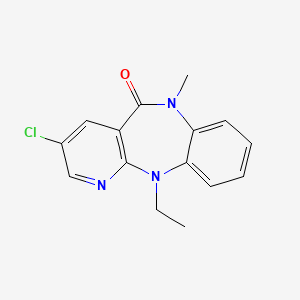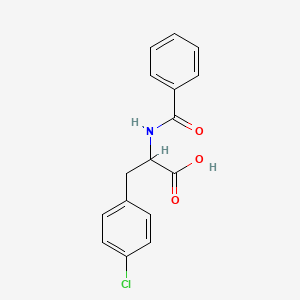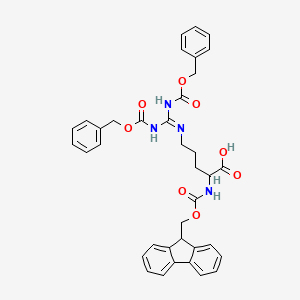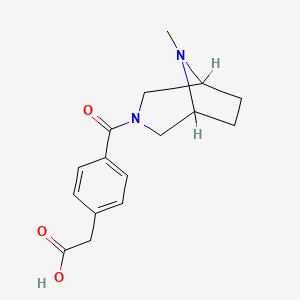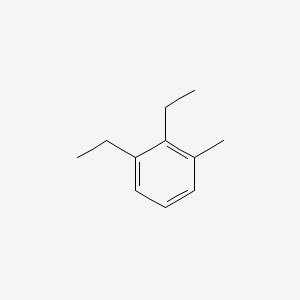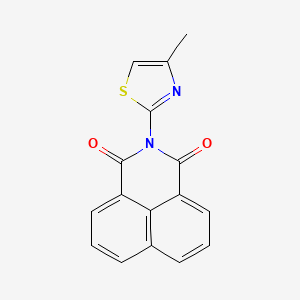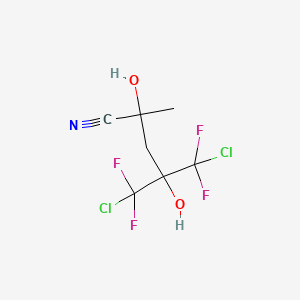
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt is a complex organic compound with the molecular formula C₃₂H₂₁N. This compound is characterized by its unique structure, which includes a cyclopenta-1,3-dienide ring, a diphenyl group, a pyridinium ion, and a naphtha-1,8-diyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta-1,3-dienide ring, followed by the introduction of the diphenyl and pyridinium groups. The final step involves the incorporation of the naphtha-1,8-diyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered chemical properties .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta-1,3-dienide derivatives and pyridinium salts, such as:
- Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt analogs with different substituents.
- Pyridinium salts with varying aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
57539-71-6 |
|---|---|
Fórmula molecular |
C32H21N |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
1-(7,9-diphenylcyclopenta[a]acenaphthylen-8-id-8-yl)pyridin-1-ium |
InChI |
InChI=1S/C32H21N/c1-4-12-23(13-5-1)28-30-25-18-10-16-22-17-11-19-26(27(22)25)31(30)29(24-14-6-2-7-15-24)32(28)33-20-8-3-9-21-33/h1-21H |
Clave InChI |
KDVUSODTVKKSTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C([C-]2[N+]6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


